
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-methoxy-6-methylpyridine, is subjected to alkylation to introduce the ethyl group at the 5-position.
Oxadiazole Ring Formation: The alkylated pyridine derivative is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of nitrile oxides and hydrazides under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom in place of the oxygen in the oxadiazole ring.
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-triazole: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
The uniqueness of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
5-ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H13N3O2/c1-4-9-13-10(14-16-9)8-6-5-7(2)12-11(8)15-3/h5-6H,4H2,1-3H3 |
Clave InChI |
JRBRCCYOJOUEBP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NO1)C2=C(N=C(C=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


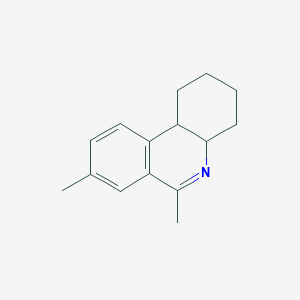

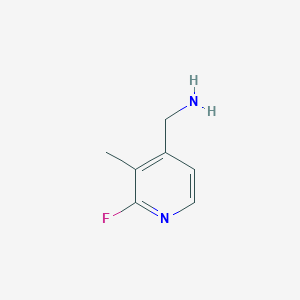

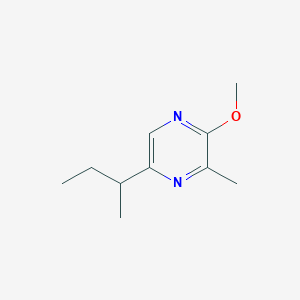
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


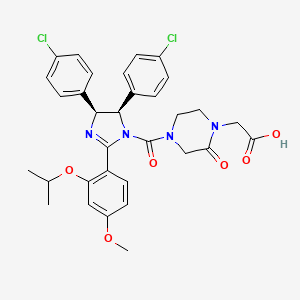
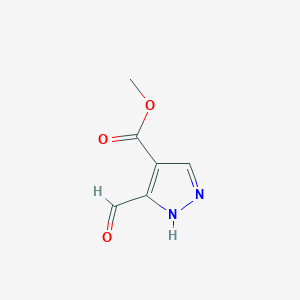
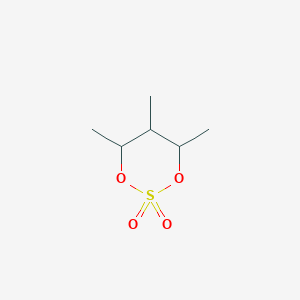
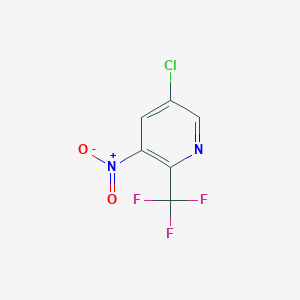
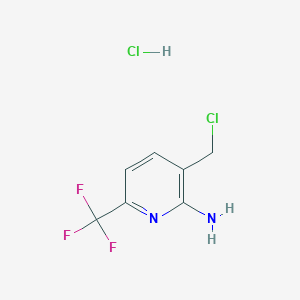
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
